E-Ospemifene

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Unii-575Y7sbe69 involves several steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial production methods for Unii-575Y7sbe69 are similar to those used in laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Unii-575Y7sbe69 undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Introduction to E-Ospemifene

This compound is primarily indicated for the treatment of moderate to severe dyspareunia and vaginal dryness associated with vulvovaginal atrophy (VVA) in postmenopausal women. It is the first oral SERM approved by the FDA for these indications, demonstrating unique tissue-selective actions that differentiate it from other SERMs like tamoxifen and raloxifene .

Treatment of Vulvovaginal Atrophy (VVA)

This compound has been extensively studied for its efficacy in treating VVA. Clinical trials have shown significant improvements in:

- Vaginal Dryness : Patients reported a marked reduction in symptoms after 12 weeks of treatment .

- Dyspareunia : The severity of pain during intercourse significantly decreased, enhancing sexual function and quality of life .

Table 1: Clinical Efficacy Data for this compound

| Study | Duration | Participants | Treatment | Key Findings |

|---|---|---|---|---|

| Bachmann et al. (2014) | 12 weeks | 826 | Ospemifene 60 mg/day vs. placebo | Significant reduction in dyspareunia scores (p < 0.05) |

| Portman et al. (2016) | 12 weeks | 400 | Ospemifene 60 mg/day vs. placebo | Improved vaginal dryness and sexual function scores (p < 0.001) |

| Goldstein et al. (2023) | 52 weeks | 426 | Ospemifene 60 mg/day vs. placebo | No endometrial hyperplasia or carcinoma observed |

Bone Health

Research indicates that this compound may positively influence bone metabolism:

- Bone Mineral Density : In ovariectomized animal models, this compound administration prevented bone mineral loss and improved bone density parameters .

- Long-term Effects : Studies suggest that long-term use may normalize bone turnover rates, reducing the risk of osteoporosis in postmenopausal women .

Safety Profile

This compound has been shown to have a favorable safety profile:

- Endometrial Safety : Trials report that endometrial thickness remains below critical thresholds associated with malignancy, with no cases of endometrial carcinoma noted during studies .

- Breast Safety : this compound exhibits anti-estrogenic effects in breast tissues, thereby potentially lowering the risk of breast cancer compared to other hormone therapies .

Case Study 1: Improvement in Sexual Function

A clinical trial involving postmenopausal women demonstrated that after 12 weeks of this compound treatment, participants experienced a significant increase in sexual satisfaction and a decrease in symptoms related to VVA.

Case Study 2: Bone Health Preservation

In a longitudinal study, women undergoing this compound therapy showed improved bone density metrics over a year compared to control groups receiving no treatment.

Wirkmechanismus

The mechanism of action of Unii-575Y7sbe69 involves its interaction with estrogen receptors. It binds to these receptors, modulating their activity and influencing the expression of estrogen-responsive genes. This modulation affects various cellular pathways, leading to its therapeutic effects in conditions like dyspareunia and osteoporosis .

Vergleich Mit ähnlichen Verbindungen

Unii-575Y7sbe69 is unique compared to other selective estrogen receptor modulators due to its specific stereochemistry. Similar compounds include:

Tamoxifen: Another SERM used primarily in the treatment of breast cancer.

Raloxifene: Used in the prevention and treatment of osteoporosis in postmenopausal women.

Bazedoxifene: Also used for osteoporosis and in combination with conjugated estrogens for menopausal symptoms.

Unii-575Y7sbe69 stands out due to its specific binding affinity and activity profile, making it particularly effective in treating certain menopausal symptoms .

Biologische Aktivität

E-Ospemifene, a selective estrogen receptor modulator (SERM), has gained attention for its therapeutic potential in treating conditions associated with estrogen deficiency, particularly vulvovaginal atrophy (VVA) and dyspareunia in postmenopausal women. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile through various studies and case reports.

This compound exhibits a unique profile of estrogenic and anti-estrogenic activities depending on the tissue type:

- Vaginal and Uterine Tissues : this compound acts as a partial estrogen agonist, promoting cellular maturation and mucification in the vaginal epithelium while exerting weak agonist/antagonist effects in the uterus. This dual action helps alleviate symptoms of VVA by improving vaginal health without significantly stimulating uterine tissue growth .

- Mammary Glands : In breast tissue, this compound demonstrates predominantly anti-estrogenic effects. Studies show that it does not promote cell proliferation in breast tissue, contrasting with traditional estrogens. For instance, it inhibited tumor growth in estrogen-sensitive breast cancer models .

- Bone Health : this compound exhibits estrogen-like activity on bone, preventing bone mineral density loss in ovariectomized rat models. It normalizes bone turnover rates and reduces osteoclast activity, suggesting a protective role against osteoporosis .

Clinical Efficacy

Clinical trials have established the effectiveness of this compound in treating VVA:

- Phase 3 Trials : A series of randomized controlled trials demonstrated significant improvements in vaginal health metrics among women treated with this compound compared to placebo. Key findings included:

- Case Studies : Two case studies involving postmenopausal women with severe dyspareunia reported marked improvements following treatment with this compound combined with laser therapy. Patients showed significant reductions in pain scores and improvements in vaginal elasticity and moisture after treatment .

Safety Profile

This compound is generally well tolerated, with a favorable safety profile:

- Adverse Effects : The most common side effects reported include hot flashes and vaginal discharge, which are typically mild to moderate. Serious adverse events are rare .

- Long-term Safety : Ongoing studies continue to evaluate the long-term safety of this compound, especially concerning its effects on breast tissue and potential thromboembolic risks associated with SERMs .

Comparative Biological Activity

The following table summarizes the biological activity of this compound across different tissues:

| Tissue Type | Activity Type | Effect |

|---|---|---|

| Vaginal Epithelium | Estrogen Agonist | Increases cellular maturation and mucification |

| Uterus | Partial Agonist/Antagonist | Weak stimulation; mitigates atrophic changes |

| Mammary Gland | Anti-estrogenic | Inhibits proliferation; reduces tumor growth |

| Bone | Estrogen Agonist | Prevents bone density loss; normalizes turnover |

Eigenschaften

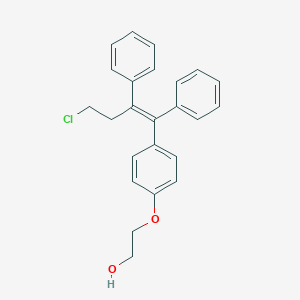

IUPAC Name |

2-[4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMKNAVTFCDUIE-WCWDXBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OCCO)/CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238089-02-6 | |

| Record name | Ospemifene E-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238089026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OSPEMIFENE E-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575Y7SBE69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.